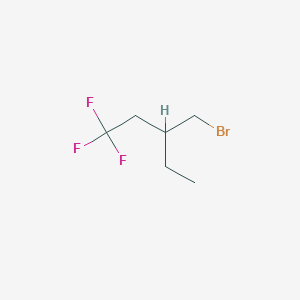
3-(Bromomethyl)-1,1,1-trifluoropentane
Descripción general
Descripción
3-(Bromomethyl)-1,1,1-trifluoropentane, also known as 3-Bromo-1,1,1-trifluoropentane, is a halogenated hydrocarbon compound. It is a colorless liquid at room temperature, with a boiling point of 49.5 °C and a melting point of -44.7 °C. 3-Bromo-1,1,1-trifluoropentane is a highly reactive compound, which is used in a variety of applications in the chemical, pharmaceutical, and biotechnological industries.
Aplicaciones Científicas De Investigación
Synthesis of Trifluoromethylated Compounds
3-Bromo-1,1,1-trifluoroacetone, a similar compound, serves as a versatile building block in synthesizing various trifluoromethylated heterocycles and aliphatic compounds, including 1,1,1-trifluoro-1,2-epoxypropane, a significant fluorinated building block in its own right (Lui, Marhold, & Rock, 1998).
Photodissociation Dynamics Studies
The photodissociation dynamics of compounds structurally similar to 3-(Bromomethyl)-1,1,1-trifluoropentane have been studied, providing insights into the C-Br bond dissociation and the formation of Br fragments. This is significant in understanding the molecular dynamics and reaction mechanisms of such compounds (Indulkar et al., 2011).
Synthesis of Bromo Alcohols
Compounds like 1,1,1-trifluoropentane-2,4-dione, in the presence of hydrogen bromide, lead to the formation of bromo alcohol analogs. This process and the related reaction constants and enthalpy of formation offer insights into the reactivity and potential applications of brominated trifluoromethylated compounds (Clark, Emsley, & Hibbert, 1988).
Understanding Proximity Effects in Cyclohexanes
The synthesis of highly substituted cyclohexanes, like 1,3,5-tris(bromomethyl)-1,3,5-trialkylcyclohexanes, has revealed that proximity effects, triggered by alkyl groups, significantly influence the reactivity of these compounds. This understanding is crucial for the chemical manipulation of similar structures in scientific research (Hofmann, Ren, Lough, & Fekl, 2006).
Chemical Fixation of CO2
3-Bromo-1,1,1-trifluoro-2-propanol, structurally related to this compound, has been used effectively in the chemical fixation of CO2 with various epoxides to form cyclic carbonates. This process, utilizing 3-Bromo-1,1,1-trifluoro-2-propanol as a hydrogen-bonding donor, highlights the potential of brominated trifluoromethyl compounds in CO2 transformation and cyclic carbonate synthesis (Ma et al., 2020).
Propiedades
IUPAC Name |
3-(bromomethyl)-1,1,1-trifluoropentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrF3/c1-2-5(4-7)3-6(8,9)10/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTLFCSMILQMXSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(F)(F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1382606.png)


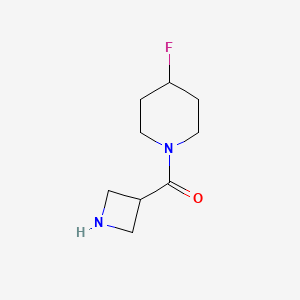
![6-Azaspiro[3.4]octane-2,5-dione](/img/structure/B1382612.png)
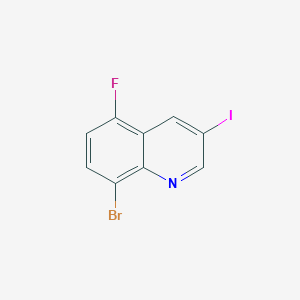
![Bicyclo[2.2.2]octane-2-sulfonyl fluoride](/img/structure/B1382615.png)
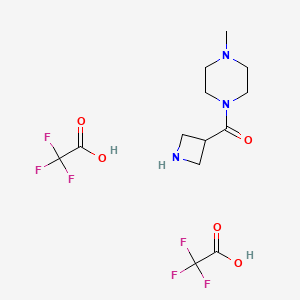
![4-[3-(Benzyloxy)-4-nitrophenyl]morpholine](/img/structure/B1382617.png)
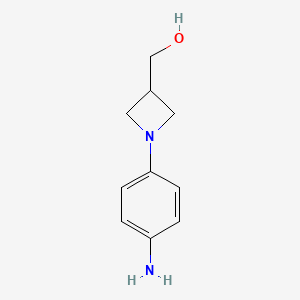

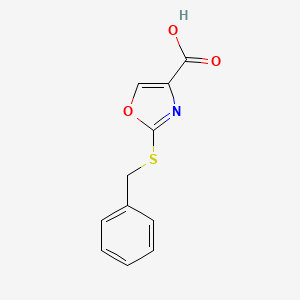
![2-{Octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-amine dihydrochloride](/img/structure/B1382628.png)
amine hydrochloride](/img/structure/B1382629.png)
